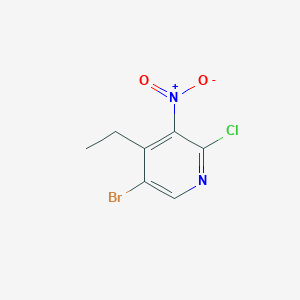![molecular formula C13H22N2 B13324541 [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a benzyl group substituted with two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [2-(Dimethylamino)ethyl]benzylamine
- [2-(Dimethylamino)ethyl][4-methylphenyl]amine
- [2-(Dimethylamino)ethyl][3-methylphenyl]amine
Uniqueness
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
N-[(3,4-dimethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11-5-6-13(9-12(11)2)10-14-7-8-15(3)4/h5-6,9,14H,7-8,10H2,1-4H3 |
InChIキー |
GXYGRWWQPCZFDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNCCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


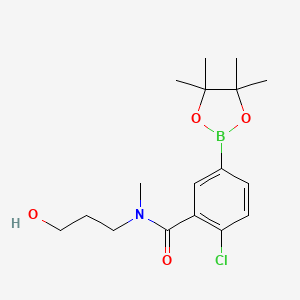
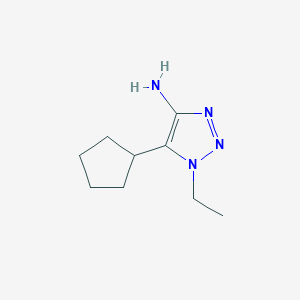
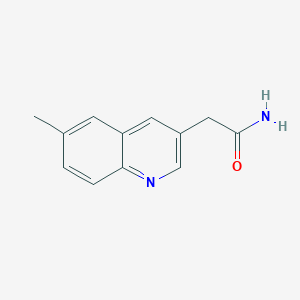
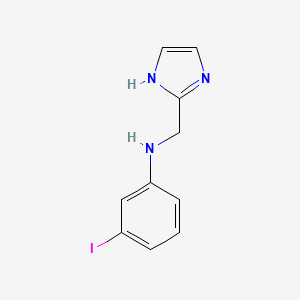
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
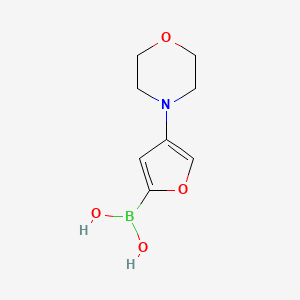
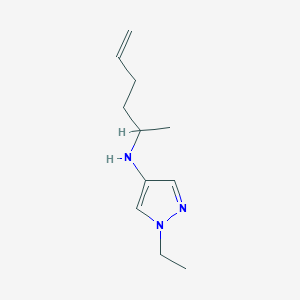

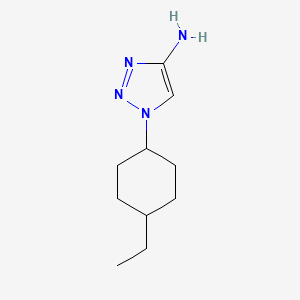
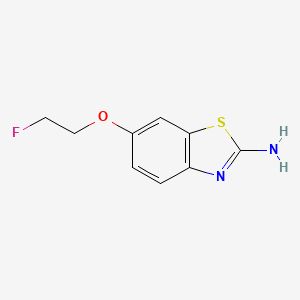
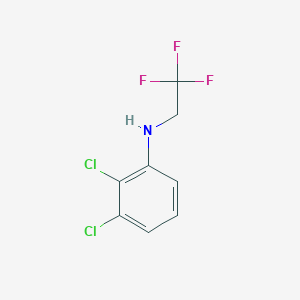
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)
